molecular formula C10H18O4 B3185668 2,7-Dimethyloctanedioic acid CAS No. 1188-08-5

2,7-Dimethyloctanedioic acid

Cat. No. B3185668
CAS RN: 1188-08-5
M. Wt: 202.25 g/mol
InChI Key: TYKNYXDGHLPJHT-UHFFFAOYSA-N
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Description

2,7-Dimethyloctanedioic acid is a chemical compound with the molecular formula C10H18O4 . It is not commonly found in nature .


Molecular Structure Analysis

The molecular structure of 2,7-Dimethyloctanedioic acid consists of 10 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The exact structure and arrangement of these atoms are not specified in the available resources.

properties

CAS RN

1188-08-5

Product Name

2,7-Dimethyloctanedioic acid

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2,7-dimethyloctanedioic acid

InChI

InChI=1S/C10H18O4/c1-7(9(11)12)5-3-4-6-8(2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

TYKNYXDGHLPJHT-UHFFFAOYSA-N

SMILES

CC(CCCCC(C)C(=O)O)C(=O)O

Canonical SMILES

CC(CCCCC(C)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

As processes for synthesizing 3,8- or 3,7-dimethyldecanedioic acid, the following (7) through (9) are known: (7) a process for synthesizing 3,8-dimethyldecanedioic acid, from 2,7-octanedione comprising the five steps of Reformatsky reaction of ethyl bromoacetate, bromination of hydroxyl group, dehydrobromination, hydrogenation of double bond and hydrolysis of ester (see Ann., 580, 125-131 (1953)); (8) a process for synthesizing 3,8-dimethyldecanedioic acid, comprising seven steps starting from malonic condensation of diethyl methylmalonate and 1,4-dibromobutane, followed by hydrolysis and decarboxylation to obtain 2,7-dimethyloctanedioic acid as an intermediate and the subsequent conversion of this intermediate to acid chloride, which is then converted via diazoketone into the intended dicarboxylic acid (see Ann., 598, 1-24 (1956)); (9) a process to obtain 3,7-dimethyldecanedioic acid by hydrogenation of essential oil of Geranium macrorhizum, and subsequent ozonolysis and degradation with perchloric acid (see Chem.listy, 52, 1174-1179 (1958)).
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3,8- or 3,7-dimethyldecanedioic acid
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